GNE-616

Description

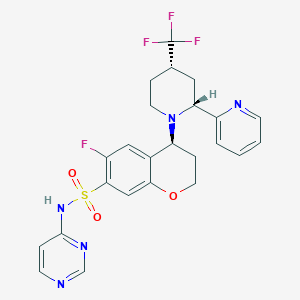

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H23F4N5O3S |

|---|---|

Molecular Weight |

537.5 g/mol |

IUPAC Name |

(4S)-6-fluoro-4-[(2R,4S)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide |

InChI |

InChI=1S/C24H23F4N5O3S/c25-17-12-16-19(33-9-5-15(24(26,27)28)11-20(33)18-3-1-2-7-30-18)6-10-36-21(16)13-22(17)37(34,35)32-23-4-8-29-14-31-23/h1-4,7-8,12-15,19-20H,5-6,9-11H2,(H,29,31,32)/t15-,19-,20+/m0/s1 |

InChI Key |

XQUOWYVEKSXNET-RYGJVYDSSA-N |

SMILES |

C1CN(C(CC1C(F)(F)F)C2=CC=CC=N2)C3CCOC4=CC(=C(C=C34)F)S(=O)(=O)NC5=NC=NC=C5 |

Isomeric SMILES |

C1CN([C@H](C[C@H]1C(F)(F)F)C2=CC=CC=N2)[C@H]3CCOC4=CC(=C(C=C34)F)S(=O)(=O)NC5=NC=NC=C5 |

Canonical SMILES |

C1CN(C(CC1C(F)(F)F)C2=CC=CC=N2)C3CCOC4=CC(=C(C=C34)F)S(=O)(=O)NC5=NC=NC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GNE-616; GNE616; GNE 616; |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GNE-616, a potent and subtype-selective inhibitor of the voltage-gated sodium channel Nav1.7. Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. Understanding the precise selectivity of compounds like this compound is paramount for predicting their therapeutic efficacy and potential side-effect profiles.

Quantitative Selectivity Profile of this compound

This compound exhibits remarkable selectivity for the human Nav1.7 (hNav1.7) channel over other sodium channel subtypes. This high degree of selectivity is crucial for minimizing off-target effects, particularly those related to cardiac (Nav1.5) and central nervous system (other Nav subtypes) function. The inhibitory activity and selectivity of this compound have been quantified using various electrophysiological and binding assays.

Table 1: Inhibitory Potency of this compound on hNav1.7

| Parameter | Value (nM) |

| Ki | 0.79[1] |

| Kd | 0.38[1] |

Table 2: Selectivity of this compound against other human Nav subtypes

| Nav Subtype | Fold Selectivity vs. hNav1.7 | Kd (nM) |

| hNav1.1 | >2500[1] | >1000[1] |

| hNav1.2 | 31[1] | - |

| hNav1.3 | >2500[1] | >1000[1] |

| hNav1.4 | >2500[1] | >1000[1] |

| hNav1.5 | >2500[1] | >1000[1] |

| hNav1.6 | 73[1] | - |

Experimental Protocols

The determination of the Nav1.7 selectivity profile of this compound relies on robust electrophysiological techniques, primarily the whole-cell patch-clamp assay. The following is a representative protocol based on established methodologies for assessing Nav1.7 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on ionic currents mediated by hNav1.7 and other Nav subtypes expressed in a heterologous expression system (e.g., HEK293 or CHO cells).

Cell Culture:

-

Cells stably expressing the human Nav channel subtype of interest are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with antibiotics for selection.

Solutions and Reagents:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.3 with CsOH.

-

This compound Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.

Voltage-Clamp Protocol:

-

Cells are voltage-clamped at a holding potential of -120 mV.

-

To elicit Nav currents, cells are depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 20 ms).

-

To assess the voltage-dependence of activation, a series of depolarizing steps from -80 mV to +40 mV in 5 mV increments are applied from the holding potential.

-

To determine the voltage-dependence of steady-state fast inactivation, a series of 500 ms prepulses ranging from -140 mV to 0 mV are applied, followed by a test pulse to -10 mV.

-

Compound application is achieved by perfusion of the external solution containing the desired concentration of this compound.

-

The inhibitory effect of this compound is quantified by measuring the reduction in the peak inward sodium current after compound application compared to the baseline current.

-

Concentration-response curves are generated by applying a range of this compound concentrations, and the IC50 value is determined by fitting the data to a Hill equation.

Signaling Pathway and Mechanism of Action

Nav1.7 channels are densely expressed in peripheral nociceptive neurons (pain-sensing nerve cells) and play a critical role in the initial phase of action potential generation. They act as signal amplifiers for subthreshold stimuli, bringing the neuron to the threshold required to fire an action potential and transmit a pain signal to the central nervous system.

Caption: Mechanism of Action of this compound in Pain Signaling.

The diagram above illustrates the pivotal role of Nav1.7 in the pain signaling cascade. Noxious stimuli lead to a subthreshold depolarization of the nociceptive neuron membrane. This depolarization is amplified by the opening of Nav1.7 channels, allowing an influx of sodium ions that further depolarizes the membrane to the threshold for action potential generation. The action potential then propagates along the neuron, transmitting the pain signal to the central nervous system. This compound exerts its analgesic effect by selectively binding to and inhibiting the Nav1.7 channel, thereby preventing the amplification of subthreshold stimuli and the subsequent generation of action potentials.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity profile of a compound like this compound involves a systematic workflow to ensure accurate and reproducible data.

Caption: Experimental Workflow for this compound Selectivity Profiling.

This workflow begins with the primary screening of the compound on the target channel, hNav1.7, typically using a high-throughput automated patch-clamp system. Compounds that show significant activity proceed to secondary screening against a panel of other Nav subtypes to determine their selectivity. The data from these assays are then analyzed to calculate IC50 values and fold-selectivity. Optional tertiary screens may be conducted to assess activity against other critical off-target ion channels, such as hERG, to evaluate potential cardiotoxicity. The culmination of this process is the generation of a comprehensive selectivity profile report.

References

GNE-616: A Technical Guide to a Potent and Selective Nav1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GNE-616, a novel, potent, and selective inhibitor of the voltage-gated sodium channel Nav1.7. This compound has emerged as a significant tool for researchers investigating the role of Nav1.7 in pain signaling pathways and as a promising scaffold for the development of novel analgesics. This guide details its chemical structure, physicochemical and biological properties, and the experimental protocols utilized in its characterization.

Chemical Structure and Properties

This compound is a chromane arylsulfonamide derivative with a complex stereochemistry that is crucial for its high affinity and selectivity.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | N-(pyrimidin-4-yl)-8-((2S,5R)-2-(pyridin-3-yl)-5-(trifluoromethyl)piperidin-1-yl)-7-fluoro-3,4-dihydro-2H-chromene-5-sulfonamide |

| CAS Number | 2349371-81-7[1][2] |

| Molecular Formula | C24H23F4N5O3S[1][2] |

| Molecular Weight | 537.53 g/mol [1][2] |

| SMILES | O=S(C1=C(F)C=C2--INVALID-LINK--C--INVALID-LINK--(F)F)CC3">C@@HCCOC2=C1)(NC5=NC=NC=C5)=O[1][2] |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of the human Nav1.7 channel, demonstrating sub-nanomolar affinity. Its selectivity for Nav1.7 over other sodium channel isoforms is a key characteristic, minimizing the potential for off-target effects.

Table 2: Biological Activity of this compound

| Parameter | Target | Value |

| Ki | hNav1.7 | 0.79 nM[1][2] |

| Kd | hNav1.7 | 0.38 nM[1][2] |

| Selectivity (Kd) | hNav1.2 | 31-fold[1] |

| hNav1.6 | 73-fold[1] | |

| hNav1.1, hNav1.3, hNav1.4, hNav1.5 | >2500-fold[1] | |

| In Vivo Efficacy (EC50) | Inherited Erythromelalgia (IEM) Mouse Model | 740 nM (total plasma concentration)[1] |

| Inherited Erythromelalgia (IEM) Mouse Model | 9.6 nM (unbound plasma concentration)[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect on Nav1.7, a key channel in the propagation of pain signals in nociceptive neurons. By blocking this channel, this compound effectively dampens the transmission of pain signals.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the primary literature.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step synthesis, please refer to the supporting information of McKerrall et al., J. Med. Chem. 2019, 62, 8, 4091–4109.

Electrophysiology: Whole-Cell Voltage-Clamp Assay

Objective: To determine the potency and selectivity of this compound on human Nav channels.

-

Cell Lines: HEK293 cells stably expressing human Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, or Nav1.7.

-

Recording Solution (Extracellular): 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.

-

Recording Solution (Intracellular): 130 mM CsF, 10 mM NaCl, 5 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.2 with CsOH.

-

Voltage Protocol:

-

Cells are held at a holding potential of -120 mV.

-

A depolarizing test pulse to 0 mV for 20 ms is applied to elicit a sodium current.

-

Compound inhibition is assessed by measuring the peak inward current in the presence of varying concentrations of this compound.

-

For state-dependence analysis, the holding potential is varied.

-

-

Data Analysis: IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamics: Inherited Erythromelalgia (IEM) Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a Nav1.7-dependent pain model.

-

Animal Model: Transgenic mice expressing the human Nav1.7-L858F mutation, which leads to a heat-induced pain phenotype.

-

Experimental Procedure:

-

Mice are orally administered this compound or vehicle.

-

At various time points post-dosing, mice are placed on a hot plate at a specified temperature (e.g., 50°C).

-

The latency to a pain response (e.g., paw licking, jumping) is measured.

-

Blood samples are collected to determine the plasma concentration of this compound.

-

-

Data Analysis: The EC50 is calculated by correlating the plasma concentration of this compound with the reversal of the pain phenotype.

Conclusion

This compound is a highly valuable research tool for the study of Nav1.7 and its role in pain. Its high potency and selectivity, coupled with its demonstrated in vivo efficacy, underscore its potential as a lead compound for the development of novel, non-opioid analgesics. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings by the scientific community.

References

GNE-616 Target Engagement Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement studies for GNE-616, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This document details the quantitative data, experimental protocols, and key signaling pathways associated with this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for the human Nav1.7 channel.

Table 1: Binding Affinity and Inhibition Constants of this compound for Human Nav1.7

| Parameter | Value | Description |

| Ki | 0.79 nM | Inhibitor constant, representing the concentration of this compound required to produce half-maximum inhibition. |

| Kd | 0.38 nM | Dissociation constant, indicating the affinity of this compound for the Nav1.7 channel. |

Table 2: Selectivity of this compound for Human Sodium Channel Subtypes

| Channel Subtype | Kd (nM) | Selectivity (fold vs. hNav1.7) |

| hNav1.7 | 0.38 | - |

| hNav1.1 | >1000 | >2632 |

| hNav1.2 | 12 | 32 |

| hNav1.3 | >1000 | >2632 |

| hNav1.4 | >1000 | >2632 |

| hNav1.5 | >1000 | >2632 |

| hNav1.6 | 29 | 76 |

Table 3: In Vivo Efficacy of this compound in a Preclinical Model

| Model | Parameter | Value |

| Inherited Erythromelalgia (IEM) | EC50 | 740 nM |

| EC50,u | 9.6 nM |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the target engagement of this compound are provided below.

Radioligand Binding Assay for Ki and Kd Determination

This assay is used to determine the binding affinity of this compound for the Nav1.7 channel.

Materials:

-

HEK293 cells stably expressing human Nav1.7.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Radioligand: [³H]-Saxitoxin or another suitable Nav1.7-specific radioligand.

-

Binding buffer: 50 mM HEPES, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose, pH 7.4.

-

Wash buffer: Ice-cold binding buffer.

-

This compound stock solution in DMSO.

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Harvest HEK293-hNav1.7 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For saturation binding experiments to determine Kd, use increasing concentrations of the radioligand. For competition binding experiments to determine Ki, use a fixed concentration of radioligand and a range of this compound concentrations.

-

Incubation: Incubate the reaction plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the Kd and Ki values. For competition assays, the Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value.[1][2][3][4][5]

Electrophysiology (Patch-Clamp) Assay for Functional Inhibition

This assay measures the functional inhibition of Nav1.7 channels by this compound.

Materials:

-

HEK293 cells stably expressing the human Nav1.7 channel.

-

External solution: 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.3.

-

Internal solution: 140 mM CsF, 10 mM NaCl, 1.1 mM EGTA, 10 mM HEPES, pH 7.3.

-

This compound stock solution in DMSO.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass pipettes.

Procedure:

-

Cell Preparation: Plate HEK293-hNav1.7 cells on glass coverslips and allow them to adhere.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording: Mount the coverslip in the recording chamber and perfuse with the external solution. Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage Protocol: Hold the cell at a holding potential of -120 mV. Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV) for a short duration (e.g., 20 ms).

-

Compound Application: Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Data Acquisition: Record the sodium currents before and after the application of this compound.

-

Data Analysis: Measure the peak inward current at each this compound concentration. Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a concentration-response curve to determine the IC50 value.[2][6][7][8]

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment.

Materials:

-

Cells expressing Nav1.7 (e.g., HEK293-hNav1.7 or a relevant neuronal cell line).

-

Cell culture medium.

-

This compound stock solution in DMSO.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40).

-

Equipment for heating samples (e.g., PCR cycler).

-

Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).

-

Antibody specific for Nav1.7.

Procedure:

-

Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at various concentrations for a defined period (e.g., 1 hour) at 37°C.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the amount of soluble Nav1.7 in each sample using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble Nav1.7 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Isothermal dose-response curves can be generated by heating the cells at a single temperature and varying the concentration of this compound to determine the EC50 for target engagement.[9][10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound target engagement.

Caption: this compound inhibits Nav1.7, blocking pain signal propagation.

Caption: Workflow for this compound target engagement confirmation.

Caption: Logical flow from this compound binding to analgesia.

References

- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Patch Clamp Protocol [labome.com]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: GNE-616 - A Selective Nav1.7 Inhibitor

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of GNE-616 and KZR-616 (Zetomipzomib)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available pharmacokinetic and pharmacodynamic data for this compound and a more comprehensive analysis of KZR-616 (Zetomipzomib). Initial research indicates a significant disparity in the volume of publicly available information for these two compounds. While this compound is identified as a Nav1.7 inhibitor, the data is limited. In contrast, KZR-616, a selective immunoproteasome inhibitor, has a substantial body of preclinical and clinical data. This document is structured to present the available information on this compound, followed by an in-depth exploration of KZR-616, which may be the intended compound of interest given the similarity in designation.

This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a target for the treatment of chronic pain.[1][2][3] The available data is primarily focused on its binding affinity and selectivity.

Pharmacodynamics: Quantitative Data

The following table summarizes the known binding affinities and potency of this compound.

| Parameter | Value | Target/Model | Notes |

| Ki | 0.79 nM | hNav1.7 | Inhibition constant.[2] |

| Kd | 0.38 nM | hNav1.7 | Dissociation constant.[1][2][3] |

| Kd | 12 nM | hNav1.2 | Demonstrates 31-fold selectivity over hNav1.7.[2] |

| Kd | 29 nM | hNav1.6 | Demonstrates 73-fold selectivity over hNav1.7.[2] |

| Kd | >1000 nM | hNav1.1, hNav1.3, hNav1.4, hNav1.5 | Exhibits over 2500-fold selectivity against these subtypes.[1][2] |

| EC50 | 740 nM | Nav1.7-dependent inherited erythromelalgia (IEM) PK/PD model | Total concentration.[1][2] |

| EC50,u | 9.6 nM | Nav1.7-dependent inherited erythromelalgia (IEM) PK/PD model | Unbound concentration.[1][2] |

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the determination of the above parameters and diagrams of associated signaling pathways for this compound are not available in the public domain based on the conducted search.

Part 2: KZR-616 (Zetomipzomib) - A Selective Immunoproteasome Inhibitor

Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, which is being investigated for the treatment of systemic lupus erythematosus (SLE) and other autoimmune diseases.[4][5]

Pharmacokinetics

KZR-616 has been studied in both animal models and human clinical trials, demonstrating rapid absorption and clearance.[6][7]

Table 1: Summary of KZR-616 Pharmacokinetic Studies

| Species | Study Type | Dosing | Pharmacokinetic Parameters Measured | Key Observations |

| Rats | Preclinical Toxicology | 1.5 and 3 mg/kg SC | Toxicokinetics on Days 1, 22, and 85.[7] | Characterized exposure in long-term dosing studies. |

| Monkeys | Preclinical Toxicology | 1, 2, and 4 mg/kg SC | Toxicokinetics on Days 1, 183, and 267.[7] | Characterized exposure in long-term dosing studies. |

| Healthy Volunteers | Phase 1 (SAD) | 7.5, 15, 30, 45, 60 mg SC | Plasma concentrations over time. | The pharmacokinetic profile showed rapid absorption and clearance.[4][6] |

| SLE Patients | Phase 1b/2 (MISSION Study) | 30, 45, 60, 75 mg SC weekly | Cmax, Tmax, AUC from predose to 8 hours post-dose at Week 5.[8] | Pharmacokinetic parameters were assessed during repeat dosing. |

SC: Subcutaneous; SAD: Single Ascending Dose; SLE: Systemic Lupus Erythematosus; Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Pharmacodynamics

KZR-616 selectively inhibits the LMP7 and LMP2 subunits of the immunoproteasome, leading to broad immunomodulatory effects.[5]

Table 2: Summary of KZR-616 Pharmacodynamic Effects

| Effect | Model System | Key Findings |

| Immunoproteasome Inhibition | Human & Mouse cells | Selectively inhibits LMP7 (IC50: 39/57 nM for h/m) and LMP2 (IC50: 131/179 nM for h/m).[5] |

| Cytokine Production | Human PBMCs | Blocked the production of over 30 pro-inflammatory cytokines upon stimulation.[4] |

| T-cell Differentiation | Human naïve CD4+ T-cells | Inhibited the polarization of T helper (Th) 1 and Th17 cells.[4] |

| B-cell Differentiation | Human B-cells | Blocked the formation of plasmablasts.[4] |

| Disease Activity in vivo | NZB/W F1 mouse model of lupus | Treatment resulted in a complete and durable resolution of proteinuria.[4] |

| Clinical Efficacy | Patients with Lupus Nephritis | A significant proportion of patients achieved a ≥50% reduction in urine protein to creatinine ratio (UPCR).[9][10] |

IC50: Half-maximal inhibitory concentration; h/m: human/mouse; PBMCs: Peripheral blood mononuclear cells.

Experimental Protocols

Proteasome Active Site Occupancy Assay

-

Objective: To measure the specific inhibition of immunoproteasome subunits.

-

Methodology: Human PBMCs from healthy volunteers were incubated with KZR-616 for 1 hour. The specific activity of the proteasome subunits was then analyzed using ProCISE and normalized to a DMSO vehicle control.[4]

In Vitro Cytokine Release Assay

-

Objective: To determine the effect of KZR-616 on inflammatory cytokine production.

-

Methodology: Human PBMCs were pre-treated with 500 nM KZR-616 for 1 hour, followed by stimulation with lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies for 24 hours. Cytokine levels in the cell culture supernatant were then quantified.[4]

T Helper Cell Polarization Assay

-

Objective: To evaluate the impact of KZR-616 on T-cell differentiation.

-

Methodology: Naïve human CD4+ T-cells were pulsed with 250 nM KZR-616 for 1 hour prior to stimulation under polarizing conditions for Th1, Th2, Th17, and Treg differentiation. The resulting cell populations were analyzed for intracellular cytokines and the transcription factor FoxP3.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of KZR-616 (Zetomipzomib)

Caption: KZR-616 inhibits the immunoproteasome, leading to reduced cytokine production and altered immune cell differentiation.

Experimental Workflow for a Phase 2 Clinical Trial of KZR-616 in Lupus Nephritis

Caption: A typical workflow for a clinical trial evaluating the efficacy and safety of KZR-616 in patients with lupus nephritis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. mybiosource.com [mybiosource.com]

- 4. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. kezarlifesciences.com [kezarlifesciences.com]

- 7. kezarlifesciences.com [kezarlifesciences.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. POS1128 ZETOMIPZOMIB (KZR-616) TREATMENT RESULTS IN CLINICALLY MEANINGFUL RENAL RESPONSES IN PATIENTS WITH LUPUS NEPHRITIS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 10. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]

GNE-616: A Potent and Selective Nav1.7 Inhibitor for Chronic Pain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics for chronic pain. Genetic studies in humans have unequivocally demonstrated that gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes such as inherited erythromelalgia (IEM), while loss-of-function mutations result in a congenital insensitivity to pain[1][2]. This strong genetic validation has spurred significant efforts to discover and develop selective Nav1.7 inhibitors. GNE-616 is a novel, highly potent, and subtype-selective Nav1.7 inhibitor that has shown promising preclinical activity in a genetically validated mouse model of chronic pain[3]. This technical guide provides a comprehensive overview of the role of this compound in chronic pain models, detailing its mechanism of action, in vivo efficacy, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and In Vitro Profile

This compound is a chromane arylsulfonamide that acts as a potent inhibitor of the human Nav1.7 channel. Its mechanism involves state-dependent binding to the channel, effectively blocking the influx of sodium ions that is crucial for the initiation and propagation of action potentials in nociceptive neurons[4][5].

Potency and Selectivity

This compound exhibits exceptional potency against human Nav1.7 (hNav1.7) and a high degree of selectivity over other sodium channel subtypes, which is critical for minimizing off-target effects. The in vitro profiling of this compound has established its affinity and selectivity profile as summarized in the table below.

| Target | Assay | Value | Selectivity vs. hNav1.7 |

| hNav1.7 | Ki | 0.79 nM | - |

| hNav1.7 | Kd | 0.38 nM | - |

| hNav1.2 | Kd | 12 nM | 31-fold |

| hNav1.6 | Kd | 29 nM | 73-fold |

| hNav1.1 | Kd | >1000 nM | >2500-fold |

| hNav1.3 | Kd | >1000 nM | >2500-fold |

| hNav1.4 | Kd | >1000 nM | >2500-fold |

| hNav1.5 | Kd | >1000 nM | >2500-fold |

| Data sourced from MedChemExpress and GlpBio.[3][6] |

In Vivo Efficacy in a Chronic Pain Model

The analgesic potential of this compound was evaluated in a genetically validated mouse model of inherited erythromelalgia (IEM). This model utilizes a gain-of-function mutation in Nav1.7, making it a highly relevant system for assessing the efficacy of Nav1.7 inhibitors.

Inherited Erythromelalgia (IEM) Aconitine Model

In this model, mice expressing a human Nav1.7 mutation associated with IEM are challenged with a low dose of aconitine, a Nav1.7 activator, which induces nociceptive behaviors. The ability of this compound to reverse these behaviors demonstrates its target engagement and analgesic effect in a Nav1.7-dependent pain state.

| Model | Parameter | Value |

| IEM Aconitine Mouse Model | EC50 (Total Plasma Concentration) | 740 nM |

| IEM Aconitine Mouse Model | EC50,u (Unbound Plasma Concentration) | 9.6 nM |

| Data sourced from MedChemExpress.[3] |

Experimental Protocols

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of this compound on human voltage-gated sodium channel subtypes.

Methodology:

-

Cell Lines: Use HEK-293 cells stably expressing the human Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, or Nav1.7 channels.

-

Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature.

-

Voltage Protocol: Cells are held at a holding potential of -120 mV. To assess state-dependence, various depolarizing voltage steps are used to elicit channel opening and inactivation.

-

Compound Application: this compound is perfused at increasing concentrations to determine the concentration-response relationship.

-

Data Analysis: The inhibitory constant (Ki) and dissociation constant (Kd) are calculated by fitting the concentration-response data to the appropriate pharmacological models.

Inherited Erythromelalgia (IEM) Aconitine-Induced Pain Model

Objective: To evaluate the in vivo efficacy of this compound in a Nav1.7-dependent pain model.

Methodology:

-

Animal Model: Utilize transgenic mice expressing a gain-of-function human Nav1.7 mutation.

-

Drug Administration: this compound is administered orally (p.o.) at various doses.

-

Induction of Nociception: A low, non-nociceptive dose of aconitine is injected into the hind paw to activate the mutant Nav1.7 channels and induce pain-like behaviors.

-

Behavioral Assessment: Nociceptive behaviors, such as paw licking, flinching, and guarding, are quantified over a specific time course.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples are collected at different time points to determine the concentration of this compound. The relationship between the plasma concentration and the reduction in nociceptive behaviors is modeled to calculate the EC50 (the effective concentration to produce 50% of the maximal effect).

Signaling Pathways and Visualizations

The analgesic effect of this compound is mediated by its direct inhibition of the Nav1.7 channel in peripheral nociceptive neurons. This action prevents the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.

The experimental workflow for evaluating this compound in the IEM model involves several key steps, from drug administration to behavioral assessment and data analysis.

Conclusion

This compound represents a significant advancement in the pursuit of selective Nav1.7 inhibitors for the treatment of chronic pain. Its high potency and selectivity, coupled with demonstrated efficacy in a genetically validated preclinical model of chronic pain, underscore its potential as a therapeutic candidate. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further investigation and development. This technical guide serves as a resource for researchers and drug development professionals interested in the role of this compound and the broader field of Nav1.7-targeted analgesics.

References

- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of GNE-616: A Selective Nav1.7 Inhibitor for Chronic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of GNE-616, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target for the treatment of chronic pain. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain perception in humans. Individuals with loss-of-function mutations in SCN9A are congenitally insensitive to pain, while gain-of-function mutations lead to debilitating pain syndromes such as inherited erythromelalgia (IEM). This strong human genetic evidence has positioned Nav1.7 as a high-priority target for the development of novel analgesics.

This compound emerged from a structure- and ligand-based drug discovery program aimed at identifying potent, selective, and orally bioavailable Nav1.7 inhibitors. It is a chromane arylsulfonamide that demonstrates nanomolar potency for human Nav1.7 and significant selectivity over other Nav channel subtypes, thereby minimizing the potential for off-target side effects.

Biochemical and Cellular Activity

This compound is a highly potent inhibitor of the human Nav1.7 channel. Its in vitro potency and selectivity have been characterized using various electrophysiological and binding assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Human | 0.79 nM | Radioligand Binding | [1] |

| Kd | Human | 0.38 nM | Radioligand Binding | [1] |

| Nav1.7 Kd | Human | 0.38 nM | Radioligand Binding | [1] |

| Nav1.2 Kd | Human | 12 nM | Radioligand Binding | [1] |

| Nav1.6 Kd | Human | 29 nM | Radioligand Binding | [1] |

| Nav1.1, 1.3, 1.4, 1.5 Kd | Human | >1000 nM | Radioligand Binding | [1] |

| Selectivity (Nav1.2) | - | 31-fold | - | [1] |

| Selectivity (Nav1.6) | - | 73-fold | - | [1] |

| Selectivity (Nav1.1, 1.3, 1.4, 1.5) | - | >2500-fold | - | [1] |

Synthesis of this compound

The chemical structure of this compound is (R)-N-(pyrimidin-2-yl)-6-((3S,4R)-3-(pyridin-2-yl)-4-(trifluoromethyl)piperidin-1-yl)-3,4-dihydro-2H-chromene-8-sulfonamide. The synthesis of this compound is a multi-step process that involves the construction of the chromane core, followed by the introduction of the arylsulfonamide and the chiral piperidine moiety. While the detailed, step-by-step synthesis protocol from the primary literature is not publicly available, a plausible synthetic route can be conceptualized based on related chromane arylsulfonamide inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the key assays used in the characterization of this compound.

Electrophysiology

Objective: To determine the inhibitory potency of this compound on human Nav1.7 and other Nav channel subtypes.

Methodology: Whole-cell voltage-clamp recordings are performed on HEK293 cells stably expressing the human Nav channel of interest. An automated patch-clamp system (e.g., IonWorks Barracuda or Patchliner) is typically used for high-throughput screening.

-

Cell Culture: HEK293 cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH.

-

-

Voltage Protocol: Cells are held at a holding potential of -120 mV. Nav currents are elicited by a 20 ms depolarization step to 0 mV. To assess state-dependence, the holding potential can be varied.

-

Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki and Kd) of this compound to the human Nav1.7 channel.

Methodology: A competitive radioligand binding assay is performed using membrane preparations from cells expressing the target channel and a radiolabeled ligand that binds to the same site.

-

Membrane Preparation: HEK293 cells expressing hNav1.7 are harvested and homogenized in a lysis buffer. The cell membranes are isolated by centrifugation and stored at -80°C.

-

Radioligand: [3H]-Saxitoxin is a commonly used radioligand for Nav channels.

-

Assay Protocol:

-

Membrane preparations are incubated with a fixed concentration of [3H]-Saxitoxin and varying concentrations of this compound in a binding buffer.

-

The reaction is incubated to equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is measured by liquid scintillation counting.

-

-

Data Analysis: The IC50 value is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in preclinical species to assess its drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME).

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |

| Mouse | IV | 1 | - | - | - | - |

| PO | 3 | - | - | - | - | |

| Rat | IV | 1 | - | - | - | - |

| PO | 3 | - | - | - | - | |

| Dog | IV | 0.5 | - | - | - | - |

| PO | 1 | - | - | - | - |

Note: Specific values for pharmacokinetic parameters are not available in the public domain and would be found in the primary publication's supplementary data.

Pharmacokinetic Analysis Protocol

-

Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used.

-

Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered intravenously (IV) via the tail vein and orally (PO) by gavage.

-

Sample Collection: Blood samples are collected at various time points post-dosing into EDTA-containing tubes. Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

In Vivo Efficacy

The analgesic efficacy of this compound has been demonstrated in a preclinical model of inherited erythromelalgia (IEM), a pain disorder caused by gain-of-function mutations in Nav1.7.

Table 3: In Vivo Efficacy of this compound

| Model | Endpoint | EC50 | EC50,u | Reference |

| Inherited Erythromelalgia (IEM) Mouse Model | Reversal of thermal hyperalgesia | 740 nM | 9.6 nM | [1] |

In Vivo Efficacy Protocol

-

Animal Model: A knock-in mouse model expressing a human Nav1.7 mutation that causes IEM is used. These mice exhibit thermal hyperalgesia.

-

Behavioral Assay: The Hargreaves test is used to measure paw withdrawal latency to a radiant heat source.

-

Study Design:

-

Baseline thermal sensitivity is established for each mouse.

-

This compound is administered orally at various doses.

-

Paw withdrawal latencies are measured at different time points after dosing.

-

The antinociceptive effect is calculated as the percent reversal of thermal hyperalgesia.

-

-

Data Analysis: The EC50 (the concentration required to achieve 50% of the maximal effect) is determined by plotting the dose-response curve. The unbound EC50 (EC50,u) is calculated by correcting for plasma protein binding.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of Nav1.7 that has demonstrated efficacy in a genetically validated preclinical model of pain. Its discovery and preclinical development highlight the potential of targeting Nav1.7 for the treatment of chronic pain. The data presented in this guide provide a comprehensive overview of the key characteristics of this compound for the scientific and drug development community. Further investigation into its safety and efficacy in clinical trials will be crucial to determine its therapeutic potential in humans.

References

GNE-616: A Technical Guide to its Binding Affinity with Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-616 is a potent and subtype-selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] This channel is a genetically validated target for the treatment of pain, and its selective inhibition is a promising therapeutic strategy. This technical guide provides an in-depth overview of the binding affinity of this compound to sodium channels, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Binding Affinity of this compound to Sodium Channel Subtypes

This compound exhibits high affinity for the human Nav1.7 channel, with a reported inhibitory constant (Ki) of 0.79 nM and a dissociation constant (Kd) of 0.38 nM.[1] Its selectivity for Nav1.7 over other sodium channel subtypes is a key feature, minimizing the potential for off-target effects.

| Sodium Channel Subtype | Binding Affinity (Kd, nM) | Selectivity vs. hNav1.7 (-fold) | Reference |

| hNav1.7 | 0.38 | - | [1] |

| hNav1.1 | >1000 | >2500 | [1] |

| hNav1.2 | 12 | 31 | |

| hNav1.3 | >1000 | >2500 | [1] |

| hNav1.4 | >1000 | >2500 | [1] |

| hNav1.5 | >1000 | >2500 | [1] |

| hNav1.6 | 29 | 73 |

Experimental Protocols

The binding affinity and selectivity of this compound have been determined using various biophysical and electrophysiological assays. The following are detailed descriptions of the key experimental protocols.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique is used to measure the ion flow through sodium channels in the cell membrane of a single neuron, allowing for the functional assessment of channel inhibition.

Objective: To determine the concentration-dependent inhibition of sodium channel currents by this compound.

Materials:

-

HEK293 cells stably expressing the human sodium channel subtype of interest (e.g., hNav1.7).

-

Patch pipettes with a resistance of 8-12 MΩ.

-

External Solution (in mM): 130 NaCl, 5 CsCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 5 glucose, pH 7.4 with CsOH.

-

Internal Solution (in mM): 60 CsCl, 70 Cs Aspartate, 11 EGTA, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 Na2-ATP, pH 7.2 with CsOH.

-

This compound stock solution in DMSO.

Procedure:

-

Culture HEK293 cells expressing the target sodium channel on glass coverslips.

-

Identify transfected cells for recording, for example, by using anti-CD8 beads if co-transfected with a CD8 marker.

-

Prepare patch pipettes and fill with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Record baseline sodium currents using a voltage-clamp protocol. A typical protocol involves holding the cell at -120 mV and applying a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments for 100 ms) to elicit channel opening.

-

Perfuse the cell with the external solution containing varying concentrations of this compound.

-

Record sodium currents at each concentration of this compound after allowing for sufficient time for the compound to equilibrate and bind to the channels.

-

Analyze the data to determine the concentration of this compound that causes 50% inhibition of the sodium current (IC50).

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the sodium channel, and the displacement of this ligand by a test compound like this compound allows for the determination of its binding affinity.

Objective: To determine the inhibitory constant (Ki) of this compound for the sodium channel.

Materials:

-

Cell membranes prepared from cells expressing the sodium channel of interest.

-

Radioligand specific for the target sodium channel (e.g., [³H]-Saxitoxin).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membranes expressing the target sodium channel.

-

In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the concentration of this compound that displaces 50% of the radioligand (IC50).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action

This compound acts as a state-independent inhibitor of Nav1.7, meaning it can bind to the channel in its resting, open, or inactivated states. By binding to the channel, this compound physically obstructs the pore, preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in neurons. This blockade of sodium influx in nociceptive neurons is the basis for its analgesic effect.

Conclusion

This compound is a highly potent and selective inhibitor of the Nav1.7 sodium channel. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Nav1.7-targeted analgesics. The detailed methodologies for electrophysiology and radioligand binding assays will facilitate the replication and extension of these findings, while the visual representations offer a clear understanding of the experimental workflows and the compound's mechanism of action. Further investigation into the structural basis of this compound's interaction with Nav1.7 will be crucial for the development of next-generation pain therapeutics.

References

In Vitro Characterization of GNE-616: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-616 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of chronic pain. This document provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The information presented is compiled from publicly available resources and is intended to serve as a technical guide for researchers in the field of pain therapeutics and ion channel drug discovery.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been assessed through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against different Nav channel subtypes.

Table 1: Binding Affinity of this compound for Human Nav1.7

| Parameter | Value (nM) |

| Ki | 0.79 |

| Kd | 0.38 |

Table 2: Selectivity of this compound Against Other Human Nav Channel Subtypes

| Nav Subtype | Kd (nM) | Selectivity (fold vs. hNav1.7) |

| hNav1.1 | >1000 | >2500 |

| hNav1.2 | 12 | 31 |

| hNav1.3 | >1000 | >2500 |

| hNav1.4 | >1000 | >2500 |

| hNav1.5 | >1000 | >2500 |

| hNav1.6 | 29 | 73 |

Table 3: Cellular Activity of this compound

| Assay | Cell Line/Model | Parameter | Value (nM) |

| Inherited Erythromelalgia (IEM) PK/PD Model | Not Specified | EC50 | 740 |

| Inherited Erythromelalgia (IEM) PK/PD Model | Not Specified | EC50,u | 9.6 |

Table 4: Effect of Site-Directed Mutagenesis on this compound Binding to hNav1.7

| Mutation | Kd (nM ± SD) |

| Y1537S/W1538A | 170 ± 67 |

| V1541A | 3.9 ± 1.1 |

| Y1537S/W1538A/V1541A | 790 ± 350 |

Experimental Protocols

The following sections detail the general methodologies employed in the in vitro characterization of this compound. It is important to note that specific parameters may vary between laboratories, and for precise replication, consulting the primary literature, specifically McKerrall SJ, et al. J Med Chem. 2019;62(8):4091-4109, is recommended.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (Ki and Kd values) of a compound for its target receptor.

Objective: To quantify the affinity of this compound for the Nav1.7 channel.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human Nav channel of interest (e.g., HEK293 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Binding Reaction: A fixed concentration of a suitable radioligand that binds to the Nav1.7 channel is incubated with the prepared membranes in the presence of varying concentrations of this compound.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a specific duration to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiology Assays (Patch-Clamp)

Whole-cell patch-clamp electrophysiology is employed to measure the functional inhibition of Nav channels by this compound.

Objective: To determine the potency and mechanism of this compound inhibition on Nav channel currents.

General Protocol:

-

Cell Culture: Cells stably expressing the Nav channel of interest are cultured on glass coverslips.

-

Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external recording solution.

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a fine tip and filled with an internal solution.

-

Giga-seal Formation: The pipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior (whole-cell configuration).

-

Voltage Protocol: The cell is voltage-clamped at a holding potential where the Nav channels are in a closed state. A series of voltage steps are then applied to elicit channel opening and inactivation.

-

Compound Application: this compound is applied to the cell via the perfusion system at various concentrations.

-

Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the concentration-dependent inhibition of the peak current by this compound. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Fluorescence-Based Cellular Assays (e.g., FLIPR)

Fluorescence-based assays, such as those using a Fluorometric Imaging Plate Reader (FLIPR), can be used to measure changes in membrane potential or intracellular ion concentrations as a functional readout of Nav channel activity.

Objective: To assess the functional potency of this compound in a cellular context in a high-throughput format.

General Protocol:

-

Cell Plating: Cells expressing the Nav channel of interest are plated in a multi-well plate (e.g., 96-well or 384-well).

-

Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye that changes its fluorescence intensity in response to changes in membrane potential.

-

Compound Addition: this compound is added to the wells at various concentrations.

-

Channel Activation: A stimulus (e.g., a depolarizing agent like veratridine or a high concentration of potassium) is added to activate the Nav channels.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in each well before and after the addition of the stimulus.

-

Data Analysis: The inhibition of the fluorescence signal by this compound is quantified, and the EC50 value is determined from the concentration-response curve.

Mechanism of Action and Visualization

This compound is an arylsulfonamide that acts as a state-dependent inhibitor of Nav1.7. It selectively binds to the fourth voltage-sensing domain (VSD4) of the channel. This binding stabilizes the VSD4 in its inactivated state, thereby preventing the channel from opening in response to membrane depolarization. The high selectivity of this compound for Nav1.7 over other Nav subtypes is attributed to specific amino acid residues within the VSD4 binding pocket.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and the general workflows of the key experimental assays.

Caption: Proposed mechanism of action of this compound on the Nav1.7 channel.

Caption: General workflow for a radioligand binding assay.

Caption: General workflow for a whole-cell patch-clamp electrophysiology experiment.

Conclusion

The in vitro characterization of this compound demonstrates that it is a highly potent and selective inhibitor of the Nav1.7 sodium channel. Its mechanism of action, involving the stabilization of the inactivated state of the channel through binding to the VSD4, provides a strong rationale for its development as a potential therapeutic for chronic pain. The data and methodologies presented in this guide offer a foundational understanding for researchers working on Nav1.7 inhibitors and related drug discovery programs. For further detailed information, direct consultation of the primary scientific literature is highly recommended.

Preclinical Data on GNE-616: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data for GNE-616, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. The information presented is compiled from publicly available scientific literature and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's pharmacological profile.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, focusing on its in vitro potency, selectivity, and cellular activity.

Table 1: In Vitro Binding and Potency of this compound

| Parameter | Species | Value (nM) | Reference |

| Ki (hNav1.7) | Human | 0.79 | [1][2][3][4] |

| Kd (hNav1.7) | Human | 0.38 | [1][2][3][4] |

Table 2: Selectivity Profile of this compound against other Human Nav Channels

| Channel | Kd (nM) | Selectivity Fold (vs. hNav1.7 Kd) | Reference |

| hNav1.1 | >1000 | >2500 | [1][2] |

| hNav1.2 | 12 | 31 | [1][2] |

| hNav1.3 | >1000 | >2500 | [1][2] |

| hNav1.4 | >1000 | >2500 | [1][2] |

| hNav1.5 | >1000 | >2500 | [1][2] |

| hNav1.6 | 29 | 73 | [1][2] |

Table 3: Cellular and In Vivo Model Activity of this compound

| Assay/Model | Parameter | Value (nM) | Reference |

| Inherited Erythromelalgia (IEM) PK/PD Model | EC50 | 740 | [1] |

| Inherited Erythromelalgia (IEM) PK/PD Model | EC50,u | 9.6 | [1] |

Table 4: Site-Directed Mutagenesis and this compound Binding

| hNav1.7 Mutant | Kd (nM) | Reference |

| Y1537S/W1538A | 170 ± 67 | [1][4] |

| V1541A | 3.9 ± 1.1 | [1][4] |

| Y1537S/W1538A/V1541A | 790 ± 350 | [1][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and information derived from the primary literature describing this compound.

Radioligand Binding Assays (for Ki and Kd determination)

The affinity of this compound for Nav1.7 and other sodium channel subtypes was likely determined using radioligand binding assays.

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human Nav channel of interest (e.g., hNav1.7) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the channels.

-

Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [³H]-saxitoxin) and varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation. For Kd determination, saturation binding experiments are performed with increasing concentrations of the radioligand.

Electrophysiology Assays (for functional activity)

The functional inhibitory activity of this compound on Nav channels is typically assessed using electrophysiological techniques, such as patch-clamp electrophysiology.

-

Cell Preparation: Cells stably expressing the Nav channel of interest are plated onto glass coverslips.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are voltage-clamped, and sodium currents are elicited by applying depolarizing voltage steps.

-

Compound Application: this compound is applied to the cells at various concentrations via a perfusion system.

-

Data Acquisition and Analysis: The peak sodium current is measured before and after the application of this compound. The concentration-response curve is plotted to determine the IC50 value.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Model (Inherited Erythromelalgia)

The in vivo efficacy of this compound was evaluated in a Nav1.7-dependent inherited erythromelalgia (IEM) mouse model.[1]

-

Animal Model: A transgenic mouse model expressing a gain-of-function mutation in Nav1.7 that recapitulates the IEM phenotype is used.

-

Compound Administration: this compound is administered to the animals, likely via oral or intravenous routes, at various doses.

-

Pharmacokinetic Sampling: Blood samples are collected at different time points after compound administration to determine the plasma concentration of this compound over time.

-

Pharmacodynamic Endpoint: The pharmacodynamic effect is measured by assessing a relevant pain-related behavior or physiological parameter that is altered in the IEM model (e.g., thermal or mechanical sensitivity).

-

Data Analysis: The relationship between the plasma concentration of this compound and the observed pharmacodynamic effect is modeled to determine the EC50 (total and unbound).

Mandatory Visualizations

Signaling Pathway of Nav1.7 in Nociception and Inhibition by this compound

References

Methodological & Application

Application Notes and Protocols for KZR-616 (Zetomipzomib) Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of KZR-616 (also known as Zetomipzomib), a selective immunoproteasome inhibitor, in rodent models for preclinical research. The protocols and data presented are based on published studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Mechanism of Action

KZR-616 is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome that is highly expressed in immune cells. The immunoproteasome plays a crucial role in processing proteins for presentation by MHC class I molecules and is involved in the activation and differentiation of T and B cells, as well as cytokine production. By inhibiting the chymotrypsin-like activity of the β5i and β1i subunits of the immunoproteasome, KZR-616 modulates immune responses, making it a promising therapeutic agent for autoimmune diseases.[1][2]

Signaling Pathway

The inhibitory action of KZR-616 on the immunoproteasome leads to the disruption of several downstream signaling pathways involved in the inflammatory response. This includes the attenuation of T and B cell activation and the reduction of pro-inflammatory cytokine production.[2]

Caption: KZR-616 inhibits the immunoproteasome, leading to reduced inflammation.

Quantitative Data Summary

The following table summarizes the quantitative data from a key preclinical study of KZR-616 in a lupus nephritis mouse model.

| Parameter | Vehicle Control | KZR-616 (5 mg/kg IV) | KZR-616 (10 mg/kg SC) | Mycophenolate Mofetil (MMF) (30 mg/kg PO) |

| Animal Model | NZB/W F1 mice | NZB/W F1 mice | NZB/W F1 mice | NZB/W F1 mice |

| Treatment Schedule | QODx3 for 13 weeks | QODx3 for 13 weeks | QODx3 for 13 weeks | Daily for 13 weeks |

| Route of Administration | Intravenous (IV) | Intravenous (IV) | Subcutaneous (SC) | Oral (PO) |

| Key Outcome | Progressive proteinuria | Complete resolution of proteinuria | Complete resolution of proteinuria | Reduction in proteinuria |

| Durability of Effect | N/A | Maintained for at least 8 weeks post-dosing | Maintained for at least 8 weeks post-dosing | N/A |

Data extracted from a study in the NZB/W F1 mouse model of lupus nephritis.[1][2]

Experimental Protocols

Lupus Nephritis Mouse Model Efficacy Study

This protocol describes an efficacy study of KZR-616 in the NZB/W F1 mouse model, which spontaneously develops a lupus-like disease.

1. Animal Model:

-

Female NZB/W F1 mice are used.

-

Mice are monitored for proteinuria, and the study is initiated when mice reach a proteinuria grade of 1.[1]

2. Treatment Groups:

-

Vehicle Control: Administered intravenously (IV) on the same schedule as the KZR-616 IV group.

-

KZR-616 (5 mg/kg IV): Administered every other day for three doses (QODx3) for a total of 13 weeks.[1]

-

KZR-616 (10 mg/kg SC): Administered subcutaneously on the same schedule.[1]

-

Positive Control (MMF, 30 mg/kg PO): Administered daily by oral gavage for 13 weeks.[1]

3. Monitoring and Endpoints:

-

Proteinuria: Monitored weekly.

-

Renal Histology: Kidneys are collected at the end of the treatment period for histological analysis to assess glomerular nephritis, sclerosis, tubular changes, and lymphoid infiltrates.[1]

-

Immunophenotyping: Spleen and lymph nodes can be collected to analyze T and B cell populations by flow cytometry.

-

Cytokine Analysis: Plasma can be collected to measure levels of pro-inflammatory cytokines.

4. Post-Treatment Follow-up:

-

A non-dosing period of at least 8 weeks follows the treatment period to assess the durability of the therapeutic effect.[1][2]

Caption: Workflow for a KZR-616 efficacy study in a lupus mouse model.

Conclusion

KZR-616 has demonstrated significant efficacy in a preclinical rodent model of lupus nephritis, leading to a complete and durable resolution of proteinuria.[2] The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of immunoproteasome inhibition in autoimmune and inflammatory diseases. Careful consideration of the experimental design, including appropriate animal models, dosing regimens, and endpoints, is critical for obtaining robust and reproducible results.

References

GNE-616: Application Notes and Protocols for Inflammatory Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-616 is a potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a genetically validated target for pain, as gain-of-function mutations in the SCN9A gene (which encodes for Nav1.7) are linked to inherited pain syndromes like inherited erythromelalgia (IEM), while loss-of-function mutations result in a congenital insensitivity to pain. This compound has demonstrated significant potential in preclinical models of inflammatory and neuropathic pain, making it a valuable tool for researchers investigating the mechanisms of pain and developing novel analgesics.

These application notes provide a comprehensive overview of this compound, including its pharmacological properties, relevant signaling pathways, and detailed protocols for its use in in vitro and in vivo inflammatory pain research.

Pharmacological Data of this compound

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity for the Nav1.7 channel.

Table 1: In Vitro Potency of this compound against human Nav1.7

| Parameter | Value (nM) |

| Ki | 0.79 |

| Kd | 0.38 |

Table 2: Selectivity of this compound for human Nav Subtypes

| Nav Subtype | Kd (nM) | Selectivity Fold vs. hNav1.7 |

| hNav1.1 | >1000 | >2500 |

| hNav1.2 | 11.8 | 31 |

| hNav1.3 | >1000 | >2500 |

| hNav1.4 | >1000 | >2500 |

| hNav1.5 | >1000 | >2500 |

| hNav1.6 | 27.7 | 73 |

Table 3: In Vivo Efficacy of this compound

| Model | Parameter | Value (nM) |

| Inherited Erythromelalgia (IEM) PK/PD Model | EC50 | 740 |

| Inherited Erythromelalgia (IEM) PK/PD Model | EC50,u | 9.6 |

Signaling Pathway and Mechanism of Action

This compound exerts its analgesic effects by directly inhibiting the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons, including nociceptors. In inflammatory conditions, various mediators are released that sensitize these neurons, leading to a state of hyperexcitability and spontaneous firing, which manifests as pain. By blocking Nav1.7, this compound reduces the influx of sodium ions that is necessary for the generation and propagation of action potentials in these neurons, thereby dampening the pain signal.

Figure 1: Mechanism of action of this compound in inhibiting pain signaling.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in inflammatory pain models.

In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This protocol is for determining the inhibitory effect of this compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing human Nav1.7

-

Cell culture reagents

-

External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH)

-

This compound stock solution (in DMSO)

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Culture HEK293-hNav1.7 cells to 70-80% confluency.

-

Prepare fresh external and internal solutions.

-

Prepare serial dilutions of this compound in the external solution. The final DMSO concentration should be kept below 0.1%.

-

Transfer a coverslip with adherent cells to the recording chamber on the patch-clamp setup and perfuse with external solution.

-

Obtain a giga-ohm seal on a single cell using a glass micropipette filled with the internal solution.

-

Establish the whole-cell configuration.

-

Record baseline Nav1.7 currents using a voltage-clamp protocol. A typical protocol involves holding the cell at -120 mV and applying a depolarizing pulse to 0 mV for 20 ms.

-

Perfuse the cell with the desired concentration of this compound for 2-5 minutes.

-

Record Nav1.7 currents in the presence of the compound.

-

Wash out the compound with the external solution and record the recovery of the current.

-

Repeat steps 8-10 for a range of this compound concentrations to generate a concentration-response curve.

-

Analyze the data to determine the IC50 value.

Figure 2: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo Model: Aconitine-Induced Inherited Erythromelalgia (IEM) Model

This model mimics the painful symptoms of IEM, a condition driven by gain-of-function mutations in Nav1.7. Aconitine is a Nav1.7 activator that can induce spontaneous pain-like behaviors in rodents.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Aconitine solution (in saline with 0.5% Tween 80)

-

This compound formulation (e.g., in 0.5% methylcellulose)

-

Observation chambers

-

Video recording equipment (optional)

Procedure:

-

Acclimatize mice to the testing environment for at least 3 days prior to the experiment.

-

On the day of the experiment, administer this compound or vehicle orally (p.o.) at the desired dose and time point before aconitine injection.

-

Inject aconitine (e.g., 50 µg/kg) subcutaneously (s.c.) into the plantar surface of the right hind paw.

-

Immediately place the mouse in an individual observation chamber.

-

Observe and record the number of spontaneous nocifensive behaviors (e.g., lifting, licking, flinching, and biting of the injected paw) for a set period (e.g., 30 minutes).

-

Compare the number of pain-like behaviors between the vehicle- and this compound-treated groups.

-

Data can be expressed as the total number of nocifensive events or as a percentage of inhibition compared to the vehicle group.

In Vivo Model: Hargreaves Test for Thermal Hyperalgesia

This test is used to assess the sensitivity to noxious heat, a hallmark of inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

-

Complete Freund's Adjuvant (CFA) or Carrageenan

-

This compound formulation

-

Hargreaves apparatus (plantar test)

Procedure:

-

Acclimatize the animals to the Hargreaves apparatus for several days before the experiment. The animal should be placed in the plexiglass enclosure on the glass floor and allowed to explore for at least 30 minutes.

-

Establish a baseline thermal withdrawal latency by applying a radiant heat source to the plantar surface of the hind paw and recording the time it takes for the animal to withdraw its paw. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

-

Induce inflammation by injecting CFA (e.g., 100 µl) or carrageenan (e.g., 100 µl of a 1% solution) into the plantar surface of one hind paw.

-

At a predetermined time after the inflammatory insult (e.g., 24 hours for CFA, 3 hours for carrageenan), administer this compound or vehicle.

-

Measure the thermal withdrawal latency at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes).

-

The data are typically presented as the paw withdrawal latency in seconds or as a change from the baseline latency. An increase in withdrawal latency in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

Figure 3: Workflow for the Hargreaves test for thermal hyperalgesia.

Conclusion